molecular formula C11H9ClO4 B1267265 Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate CAS No. 39757-35-2

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Cat. No. B1267265
CAS RN: 39757-35-2
M. Wt: 240.64 g/mol
InChI Key: PIULUHUQDVELBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate and related compounds involves several steps, including condensation reactions, and the use of specific catalysts to achieve the desired product. One efficient synthetic route developed utilizes l-Proline as a catalyst in a one-pot four-component reaction, highlighting a greener methodology with operational simplicity and avoidance of toxic catalysts and hazardous solvents (Yadav, Kim, Jeong, & Lim, 2021).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction studies, provides insights into the spatial arrangement of atoms within the compound. These studies reveal the conformation of bonds and the overall geometry of the molecule, which are crucial for understanding its reactivity and properties. For instance, the structure of Methyl N-(4-chlorophenyl)succinamate, a related compound, shows specific conformational details that contribute to its stability and reactivity (Gowda, Foro, Saraswathi, Terao, & Fuess, 2009).

Chemical Reactions and Properties

The reactivity of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is influenced by its functional groups and molecular structure. Studies have explored its role in various chemical reactions, including cyclisation reactions and polymerization processes. For example, the compound undergoes base-induced cyclisation to give products in high enantiomeric purity, demonstrating its utility in stereoselective synthesis (Betts, Pritchard, Schofield, Stoodley, & Vohra, 1999).

Physical Properties Analysis

The physical properties of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, such as melting point, boiling point, and solubility, are determined through experimental studies. These properties are essential for handling the compound and for its application in various chemical processes.

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and the compound's behavior in different chemical environments, are crucial for its application in synthesis and manufacturing processes. The compound's ability to participate in specific reactions, such as Knoevenagel condensation and other cyclisation reactions, highlights its chemical versatility (Kumar, Naveen, Vivek, Prabhuswamy, Lokanath, & Kumar, 2016).

Scientific Research Applications

1. Application in Synthesis of Transition Metal Complexes

  • Summary of Application: The compound has been used in the synthesis of transition metal complexes. These complexes were synthesized under basic conditions and characterized through spectral analyses .
  • Methods of Application: The ligand was synthesized and purified through column chromatography. Cr+3, Mn+2, Co+3, Ni+2, Cu+2 complexes of the ligand were synthesized under basic conditions .
  • Results or Outcomes: The antibacterial and antioxidant characteristics of the ligand and its complexes were established. All of them were found to be active antioxidants. The Cobalt complex has an excellent potential to act against all tested bacteria .

2. Application in Biological Activities of Indole Derivatives

  • Summary of Application: The compound is a derivative of indole, which has been found in many important synthetic drug molecules. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Methods of Application: The specific methods of application or experimental procedures vary depending on the specific biological activity being studied .
  • Results or Outcomes: The results also vary depending on the specific biological activity. For example, certain indole derivatives have shown inhibitory activity against influenza A .

3. Application in Pesticide Production

  • Summary of Application: The compound is used in the production of Pyraclostrobin, a broad-spectrum fungicide that is used to control a wide range of fungal diseases in crops .
  • Methods of Application: Pyraclostrobin is typically applied as a spray to the leaves of plants. The specific application rate and timing can vary depending on the crop and the specific disease being targeted .
  • Results or Outcomes: Pyraclostrobin has been shown to effectively control a wide range of fungal diseases, helping to improve crop yields .

4. Application in Synthesis of Bioactive Aromatic Compounds

  • Summary of Application: The compound, being a derivative of indole, can be used in the synthesis of various bioactive aromatic compounds .
  • Methods of Application: The specific methods of synthesis can vary widely depending on the specific bioactive compound being synthesized .
  • Results or Outcomes: The synthesized bioactive aromatic compounds can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

5. Application in the Production of Pyraclostrobin

  • Summary of Application: The compound is used in the production of Pyraclostrobin, a broad-spectrum fungicide that is used to control a wide range of fungal diseases in crops .
  • Methods of Application: Pyraclostrobin is typically applied as a spray to the leaves of plants. The specific application rate and timing can vary depending on the crop and the specific disease being targeted .
  • Results or Outcomes: Pyraclostrobin has been shown to effectively control a wide range of fungal diseases, helping to improve crop yields .

6. Application in the Synthesis of Bioactive Aromatic Compounds

  • Summary of Application: The compound, being a derivative of indole, can be used in the synthesis of various bioactive aromatic compounds .
  • Methods of Application: The specific methods of synthesis can vary widely depending on the specific bioactive compound being synthesized .
  • Results or Outcomes: The synthesized bioactive aromatic compounds can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding how to safely handle and dispose of the compound.


Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could be used in.


properties

IUPAC Name

methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIULUHUQDVELBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308736
Record name methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
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Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

CAS RN

39757-35-2
Record name Methyl 4-chloro-α,γ-dioxobenzenebutanoate
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Record name 39757-35-2
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Record name methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
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Record name methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
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Synthesis routes and methods I

Procedure details

Dimethyl oxalate (23.6 g, 200 mmol) was placed in a 500 mL three-necked round bottom flask, and dissolved in diethyl ether (200 mL). To the stirred solution was added 25 weight % sodium methoxide in methanol (48 mL, 210 mmol) via an addition funnel over a 2 minute period. Next, 4'-chloroacetophenone (25.94 g, 200 mmol) was dissolved in diethyl ether (50 mL), and added to the reaction dropwise over 3 minutes. After stirring overnight (18 hours), 1N HCl (400 mL) and ethyl acetate (750 mL) were added. The organic layer was collected, washed with brine (350 mL), dried over MgSO4, filtered, and concentrated in vacuo to give 45.7 g of a yellow solid. The solid was recrystallized from ethyl acetate and iso-octane to give 23 g, 48% of the dione, mp 108.5°-110.5° C.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
25.94 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Dimethyl oxalate (15.27 g, 0.129 mol) and 4'-chloroacetophenone (20.0 g, 0.129 mol) were diluted with methanol (300 mL) and sodium methoxide (25 wt. % in methanol, 70 mL) was added in one portion. The reaction was stirred at room temperature for 16 hours (the reaction became an insoluble mass during this time). The solid was mechanically broken up, hydrochloric acid (conc. 70 mL) was added, and the white suspension was stirred vigorously at room temperature for 1 hour. The suspension was cooled to 0 ° C. and held for 0.5 hour. The solid was filtered, and the filter cake was washed with cold water (100 mL). Upon drying, methyl-4-[4-(chloro)phenyl]-2,4-dioxobutanoate was obtained (16.94 g, 54.4%) as the enol: mp 108.5°-110.5 ° C. 1H NMR (CDCl3 /300 MHz) δ 7.94 (d, J=8.66 Hz, 2H), 7.48 (d, J=8.66 Hz, 2H), 7.04 (s, 1H), 3.95 (s, 3H), 3.48 (s, 1H).
Quantity
15.27 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Dimethyl oxalate (15.27 g, 0.129 mol) and 4'-chloroacetophenone (20.0 g, 0.129 mol) were charged to a 500 mL round-bottom flask, with provisions made for magnetic stirring, and diluted with methanol (300 mL). Sodium methoxide (25% in methanol, 70 mL) was added in one portion. The reaction was stirred at room temperature for 16 hours. The reaction became an insoluble mass during this time. The solid was mechanically broken up, then concentrated hydrochloric acid (70 mL) was added, and the white suspension was stirred vigorously at room temperature for sixty minutes. The suspension was cooled to 0° C. and held for 30 minutes. The solid was filtered, and the filter cake was washed with cold water (100 mL). Upon drying, methyl 4-[4-(chloro)phenyl]-2,4-dioxobutanoate was obtained (16.94 g, 54.4%) as the enol: 1H NMR (CDCl3 /300 MHz) 7.94 (d, J=8.66 Hz, 2H), 7.48 (d, J=8.66 Hz, 2H), 7.04 (s, 1H), 3.95 (s, 3H), 3.48 (s, 1H).
Quantity
15.27 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C Alaşalvar, MS Soylu, H Ünver, NO Iskeleli… - … Acta Part A: Molecular …, 2014 - Elsevier
The title compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, has been characterized by using elemental analysis, MS, FT-IR, 1 H NMR and 13 C …
Number of citations: 17 www.sciencedirect.com
VE Zhulanov, MV Dmitriev, AN Maslivets, M Rubin - RSC advances, 2016 - pubs.rsc.org
Generation of hydrazoylketenes by thermal decomposition of N-(diphenylenamino)pyrrolediones is accompanied by 5-exo-trig ring closure to furnish a zwitterionic dihydropyrazolone …
Number of citations: 12 pubs.rsc.org
S Levent, B Çalışkan, M Çiftçi, Y Özkan… - European Journal of …, 2013 - Elsevier
Antiplatelet drugs are promising therapeutics to intervene with platelet aggregation in arterial thrombosis, most prominently in myocardial infarction and ischemic stroke. Here, we …
Number of citations: 27 www.sciencedirect.com
Z Fang, B Mu, Y Liu, N Guo, L Xiong, Y Guo… - European journal of …, 2022 - Elsevier
AlkB homolog 5 (ALKBH5) is an RNA m 6 A demethylase involved in the regulation of genes transcription, translation and metabolism and has been considered as a promising …
Number of citations: 14 www.sciencedirect.com
A Aguilar, H Zhou, J Chen, L Liu, L Bai… - Journal of medicinal …, 2013 - ACS Publications
Our previously reported Bcl-2/Bcl-xL inhibitor, 4, effectively inhibited tumor growth but failed to achieve complete regression in vivo. We have now performed extensive modifications on …
Number of citations: 56 pubs.acs.org
VE Zhulanov, MV Dmitriev, AN Maslivets, M Rubin - researchgate.net
Generation of hydrazoylketenes by thermal decomposition of N-(diphenylenamino) pyrrolediones is accompanied by 5-exo-trig ring closure to furnish a zwitterionic dihydropyrazolone …
Number of citations: 0 www.researchgate.net
JS Pallesen, CC Munier, F Bosica… - Journal of Medicinal …, 2022 - ACS Publications
The ubiquitously expressed glucocorticoid receptor (GR) is a nuclear receptor that controls a broad range of biological processes and is activated by steroidal glucocorticoids such as …
Number of citations: 4 pubs.acs.org

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